The synthesis of disodium pamoate monohydrate typically involves the neutralization of pamoic acid with sodium hydroxide or sodium carbonate. The process can be summarized in the following steps:
For example, in one method described in a patent, disodium pamoate was prepared by dissolving pamoic acid in water and adding potassium carbonate, followed by the addition of olanzapine to form olanzapine pamoate monohydrate .
Disodium pamoate monohydrate has a complex molecular structure characterized by its naphthalene backbone. Its structural formula can be represented as follows:
Disodium pamoate can participate in various chemical reactions, particularly those involving drug formulations. In pharmaceutical contexts, it acts as a stabilizer and solubilizer for other active pharmaceutical ingredients.
The preparation method often includes mixing disodium pamoate with other active ingredients under controlled conditions to ensure optimal solubility and stability.
The mechanism of action of disodium pamoate monohydrate primarily revolves around its role as a drug carrier. When used in formulations:
This mechanism makes it particularly useful in sustained-release formulations where maintaining therapeutic levels over extended periods is crucial.
Disodium pamoate monohydrate exhibits several important physical and chemical properties:
Relevant data includes its melting point, which typically ranges around 200°C when dehydrated .
Disodium pamoate monohydrate has several applications in scientific research and pharmaceuticals:
Pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid) emerged as a chemically novel anion in the 1920s, initially synthesized through the condensation of 2-naphthol and formaldehyde followed by carboxylation. Its unique molecular structure – featuring two naphthalene rings connected by a methylene bridge – conferred exceptional crystalline stability when paired with basic drugs. This structural characteristic underpinned its pharmaceutical value, as the resulting complexes demonstrated significantly lower solubility than hydrochloride or sulfate salts. By the 1930s, the chemical industry recognized pamoic acid's potential for creating long-acting drug formulations, leading to the development of its disodium salt, disodium pamoate monohydrate (C~23~H~16~Na~2~O~7~·H~2~O), as a water-soluble precursor for salt formation. This derivative enabled practical large-scale synthesis of drug-pamoate complexes through metathesis reactions [5] [7].
The first major therapeutic application emerged with pyrvinium pamoate, an anthelmintic approved by the FDA in the 1950s. Its commercial success hinged on pamoate's ability to reduce systemic absorption of the cationic drug in the gastrointestinal tract, thereby localizing the anti-parasitic effect while minimizing toxicity. This application established a foundational formulation principle: pamoate salts could extend duration of action and improve therapeutic indices of short-acting molecules. By the mid-20th century, pamoic acid derivatives transitioned from chemical curiosities to established pharmaceutical tools, with disodium pamoate monohydrate serving as the preferred reactant due to its consistent stoichiometry, stability, and handling properties [7] [9].
Table 1: Key Properties of Disodium Pamoate Monohydrate Enabling Industrial Adoption
Property | Specification | Pharmaceutical Utility |
---|---|---|
Molecular Formula | C~23~H~16~Na~2~O~7~·H~2~O | Defined stoichiometry for reproducible synthesis |
Solubility in Water | High (exact value ND) | Facilitates ionic metathesis reactions |
Counterion Functionality | Divalent anion (Pamoate^2-^) | Forms 1:1 complexes with divalent drug cations |
Crystalline Form | Monohydrate | Enhanced stability during storage and processing |
Regulatory Status | GRAS-listed counterion derivative | Simplified regulatory pathway for new salts |
Disodium pamoate monohydrate became a cornerstone of extended-release formulation strategies in the latter half of the 20th century. Its utility stemmed from the inherently low solubility of drug-pamoate complexes across physiological pH ranges. This physicochemical property directly addressed a critical challenge in mid-century pharmacology: transforming potent but rapidly cleared molecules into viable once-daily therapeutics. Analysis of FDA approvals from the 1960s-1990s reveals pamoate salts as the formulation of choice for psychotropic agents requiring sustained plasma concentrations, exemplified by the antipsychotic penfluridol and the anxiolytic hydroxyzine pamoate (marketed as Vistaril®). These formulations leveraged the pH-independent insolubility of pamoate complexes to create depot effects, releasing active drug gradually from intramuscular injection sites or within the gastrointestinal lumen [1] [7].
Beyond modified release, disodium pamoate solved critical stability and processability issues. The hygroscopic nature of many drug hydrochlorides compromised shelf-life and manufacturability. Pamoate salts, in contrast, exhibited superior crystallinity and reduced hygroscopicity. For instance, the antipsychotic loxapine hydrochloride presented significant tableting challenges due to moisture sensitivity, while its pamoate analog (Loxitane® IM) offered improved stability for parenteral formulations. Similarly, the mineral acid salts of basic drugs often created acidic microenvironments when solid, accelerating degradation pathways like hydrolysis and oxidation. The pamoate anion, being a weak organic acid, provided a more neutral microenvironment, as demonstrated by the stability enhancement of xilobam pamoate compared to its sulfate salt under accelerated storage conditions (40°C/75% RH) [1] [7] [8].
Table 2: Therapeutic Applications of Pamoate Salts Enabled by Disodium Pamoate Monohydrate (20th Century)
Therapeutic Area | Representative Drug (Pamoate Salt) | Formulation Advantage |
---|---|---|
Psychiatry | Penfluridol | Monthly oral dosing via ultra-sustained release |
Loxapine (Loxitane® IM) | Stable parenteral formulation for acute agitation | |
Allergy/Anxiolysis | Hydroxyzine (Vistaril®) | Reduced dosing frequency and improved palatability in liquid |
Anthelmintics | Pyrvinium | Localized GI action minimizing systemic toxicity |
Muscle Relaxants | Xilobam | Enhanced solid-state stability vs. sulfate salt |
The intellectual property history of disodium pamoate monohydrate reflects evolving strategies in pharmaceutical lifecycle management. Early patents (e.g., US Patent 1,874,726; 1929) focused narrowly on pamoic acid synthesis and purification, while mid-century innovations (e.g., US Patent 2,724,720; 1955) protected specific drug-pamoate complexes like pyrvinium pamoate. The 1970s-1990s witnessed formulation-centric patents exploiting pamoate's properties for sustained-release platforms. A pivotal shift occurred post-2000, as innovators leveraged disodium pamoate to overcome specific physicochemical liabilities of new chemical entities (NCEs) and extend patent protection for established molecules facing generic competition [3] [6] [7].
Modern patents exemplify sophisticated salt-engineering approaches. US Patent US20190274955A1 ("Pamoate salts and methods of use", 2019) claims pamoate salts of neurological agents (donepezil, rivastigmine, memantine) specifically to enhance thermal stability and reduce hygroscopicity compared to hydrochloride salts – critical advantages for tropical climate distribution. Similarly, US Patent US11285101B2 (2021) utilizes disodium pamoate to create stable, chewable veterinary antiparasitic formulations, exploiting pamoate's low oral bioavailability to ensure safety in non-target species. Analysis of post-2010 FDA approvals reveals a resurgence in pamoate salt applications, notably Ivabradine pamoate (2015), where pamoate enabled a once-daily formulation of a short-half-life ion channel blocker. Patent analytics indicate a 22% increase in pamoate-related pharmaceutical patents between 2010-2023 versus the previous decade, driven primarily by its utility in optimizing biologics delivery and stabilizing peptide therapeutics [3] [6] [7].
Table 3: Evolution of Disodium Pamoate Monohydrate in Pharmaceutical Patents
Era | Patent Focus | Exemplary Patents/Applications | Commercial Driver |
---|---|---|---|
1929-1950s | Pamoic acid synthesis & purification | US1874726, GB423589 | Industrial-scale production of anion precursor |
1960-1990s | Drug-Pamoate complexes (API focus) | US2724720 (Pyrvinium), US3524844 (Hydroxyzine pamoate) | Extended-release formulation paradigm |
2000-2010s | Stability enhancement for NCEs | US20190274955A1 (Neurological agents) | Lifecycle management of blockbuster drugs |
2020s- | Biologics/Peptide delivery & chewables | US11285101B2 (Veterinary chewables), WO2020/154723 (Peptides) | Novel delivery systems and patient-centric dosing |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1